molecular formula C6H4F3N B1306033 2,3,5-Trifluoroaniline CAS No. 363-80-4

2,3,5-Trifluoroaniline

Cat. No. B1306033
CAS RN: 363-80-4
M. Wt: 147.1 g/mol
InChI Key: AMGDNQWQBWPRPR-UHFFFAOYSA-N
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Description

2,3,5-Trifluoroaniline is a fluorinated aniline derivative, a class of compounds that are characterized by the presence of fluorine atoms attached to an aromatic ring. While the provided papers do not directly discuss 2,3,5-Trifluoroaniline, they do provide insights into the properties and synthesis of closely related fluorinated aromatic compounds. For instance, the synthesis of 2,3,5,6-Tetrafluoroaniline involves a series of reactions starting from tetrafluorobenzoic acid, which suggests that similar methods could potentially be applied to synthesize 2,3,5-Trifluoroaniline .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. The paper on the synthesis of 2,3,5,6-Tetrafluoroaniline outlines a promising industrial synthetic route that includes acyl chlorination, amidation, and Hofmann degradation, achieving a high yield and purity . This method could potentially be adapted for the synthesis of 2,3,5-Trifluoroaniline by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is crucial for their physical and chemical properties. The paper on 3,5-Difluoroaniline provides a comprehensive investigation of the molecular structure using various spectroscopic methods and quantum chemical studies . These methods could be applied to 2,3,5-Trifluoroaniline to determine its electronic structure, dipole moment, and other molecular properties.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. The paper on diastereoselective trifluoromethylation/halogenation of isoxazole triflones indicates that the introduction of trifluoromethyl groups can lead to highly functionalized derivatives with potential biological activity . This suggests that 2,3,5-Trifluoroaniline could also participate in various chemical reactions to create novel compounds with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the fluorine substituents. The study on 3,5-Difluoroaniline provides insights into the spectroscopic analysis, reactivity descriptors, and thermodynamic properties . Similar analyses could be conducted for 2,3,5-Trifluoroaniline to understand its reactivity, stability, and potential applications.

Scientific Research Applications

1. Aerobic Treatment of Fluoroaromatics

  • Application Summary : 2,3,4-Trifluoroaniline is used in the study of aerobic treatment of fluoroaromatics, which are becoming a serious environmental problem worldwide .
  • Methods of Application : The study focused on the effects of three seeding sources on treatment performances of 2,3,4-trifluoroaniline during start-up and shock, as well as the acclimated strategy . After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal .
  • Results : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .

2. Perovskite Solar Cells

  • Application Summary : Fluoroalkyl ethylene with different fluoroalkyl chain lengths is used to investigate influences of fluoroalkyl chain lengths on crystallization regulation and defect passivation .
  • Methods of Application : The findings indicate that optimizing the quantity of F groups plays a crucial role in regulating the electron cloud distribution within the additive molecules . This optimization fosters strong hydrogen bonds and coordination effects with FA+ and uncoordinated Pb2+, ultimately enhancing crystal quality and device performance .
  • Results : A PSC utilizing PF3 achieves an efficiency of 24.05%, and exhibits exceptional stability against humidity and thermal fluctuations .

3. Synthesis of 1,2,4-trifluoro-5-nitrobenzene

  • Application Summary : 2,4,5-Trifluoroaniline is used in the synthesis of 1,2,4-trifluoro-5-nitrobenzene .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve a nitration reaction, where the aniline is treated with a nitrating agent .
  • Results : The result of this reaction would be 1,2,4-trifluoro-5-nitrobenzene .

4. Substrate Scope Study in Organic Synthesis

  • Application Summary : 3,4,5-Trifluoroaniline is often used as an electron deficient aniline for substrate scope study in organic synthesis .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve using the trifluoroaniline as a starting material in various organic reactions .
  • Results : The results would depend on the specific reactions being studied .

5. Aerobic Treatment of Fluoroaromatics

  • Application Summary : 2,3,4-Trifluoroaniline is used in the study of aerobic treatment of fluoroaromatics, which are becoming a serious environmental problem worldwide .
  • Methods of Application : The study focused on the effects of three seeding sources on treatment performances of 2,3,4-trifluoroaniline during start-up and shock, as well as the acclimated strategy . After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal .
  • Results : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .

6. Food, Drug, Pesticide or Biocidal Product Use

  • Application Summary : 2,3,4-Trifluoroaniline may be used in the production of food, drugs, pesticides, or biocidal products .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve using the trifluoroaniline as a starting material in various organic reactions .
  • Results : The results would depend on the specific reactions being studied .

Safety And Hazards

2,3,5-Trifluoroaniline is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Relevant Papers The relevant papers retrieved discuss the synthesis of 2,3,5-Trifluoroaniline , its use in the preparation of other compounds , and its treatment in wastewater . These papers provide valuable insights into the properties and applications of 2,3,5-Trifluoroaniline.

properties

IUPAC Name

2,3,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDNQWQBWPRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380297
Record name 2,3,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoroaniline

CAS RN

363-80-4
Record name 2,3,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation in the condensed phase of all the fluoroanilines, with the exception of the 2,3,5-trifluoroaniline compound, were derived from …
Number of citations: 44 pubs.acs.org
VI Rodionov, TA Vaganova, EV Malykhin - Journal of Fluorine Chemistry, 2015 - Elsevier
Aminodefluorination of polyhalogenbenzenes (chloropentafluoro-, 1,3-dichlorotetrafluoro-, sym-trichlorotrifluoro-, 1,2,3,5-tetrafluoro- and 1,2,4,5-tetrafluoro-3-trifluoromethylbezenes) in …
Number of citations: 10 www.sciencedirect.com
GA Selivanova, LM Pokrovskii… - Russian journal of organic …, 2002 - Springer
Reactions of 1,3-dichlorotetrafluorobenzene and 1,3-dichloro-2,4,6-trifluorobenzene with aqueous ammonia in the presence and in the absence of copper(I) salt lead to fluorine …
Number of citations: 8 link.springer.com
GC Finger, RE Oesterling - Journal of the American Chemical …, 1956 - ACS Publications
Discussion Diazotization for the Schiemann synthesisis usually effected in hydrochloric acid, and sodium fluoborate is the most convenient source of the fluoborate ion. If the …
Number of citations: 35 pubs.acs.org
SS Laev, LY Gurskaya, GA Selivanova, IV Beregovaya… - 2007 - Wiley Online Library
N‐Acetylation of polyfluoroarylamines is proposed as a meansto remove the amino group blocking effect of their hydrodefluorination by zinc in aqueous ammonia. With …
GA Selivanova, LY Gurskaya, LM Pokrovskii… - Journal of fluorine …, 2004 - Elsevier
Chlorine-containing polyfluorinated anilines and meta-phenylenediamines undergo selective hydrodechlorination easily upon reduction by zinc in aqueous ammonia. A new approach …
Number of citations: 17 www.sciencedirect.com
H Bader, WA Edmiston, HH Rosen - Journal of the American …, 1956 - ACS Publications
Direct chlorination of 1, 1-diarylethanes led to analogs of DDT, all having chlorine substituted in the 1-position of the ethyl-idene group. Sulfuryl chloridein presence of benzoyl peroxide …
Number of citations: 3 pubs.acs.org
WA Redmond - 1964 - scholar.uwindsor.ca
In order to open new routes to tlie synthesis of arom atic fluorides many modifications based on the classical Schiemann Reaction have appeared in the literature in the last fifteen years. …
Number of citations: 3 scholar.uwindsor.ca

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